![molecular formula C15H22O2 B157513 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene CAS No. 1820-50-4](/img/structure/B157513.png)
3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique chemical properties that make it an attractive candidate for use in different scientific studies.5]undec-8-ene.
Mechanism Of Action
The mechanism of action of 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene is not fully understood. However, studies have shown that this compound has the ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to changes in biochemical and physiological processes, making it a potential candidate for use in drug development.
Biochemical And Physiological Effects
Studies have shown that 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene in lab experiments include its unique chemical properties, potential applications in drug development, and potential use in the development of new materials. However, there are also limitations to its use, including the complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene. These include further research into its potential use in drug development, the development of new synthetic methods for its synthesis, and the study of its potential use in the development of new materials. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
In conclusion, 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene is a compound with unique chemical properties that make it an attractive candidate for use in various scientific studies. Its potential applications in drug development, organic synthesis, and catalysis make it an area of significant interest in scientific research. However, further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects to its use.
Synthesis Methods
The synthesis of 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene is a complex process that involves several steps. The most common method for synthesizing this compound is through the use of a Diels-Alder reaction. This reaction involves the reaction of a cyclohexene derivative with a suitable diene to form the spirocyclic compound. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and metal-free oxidative coupling reactions.
Scientific Research Applications
3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene has a wide range of potential applications in scientific research. It has been studied for its potential use in the development of new drugs, as a chiral auxiliary in organic synthesis, and as a ligand in catalysis. Additionally, this compound has been studied for its potential use in the development of new materials due to its unique chemical properties.
properties
CAS RN |
1820-50-4 |
|---|---|
Product Name |
3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene |
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-cyclohex-3-en-1-yl-2,4-dioxaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C15H22O2/c1-3-7-13(8-4-1)14-16-11-15(12-17-14)9-5-2-6-10-15/h1-3,5,13-14H,4,6-12H2 |
InChI Key |
GGKXOBDOBZUKPG-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C2OCC3(CCC=CC3)CO2 |
Canonical SMILES |
C1CC(CC=C1)C2OCC3(CCC=CC3)CO2 |
synonyms |
3-(3-cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



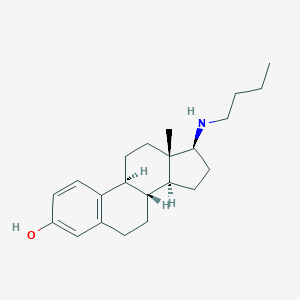
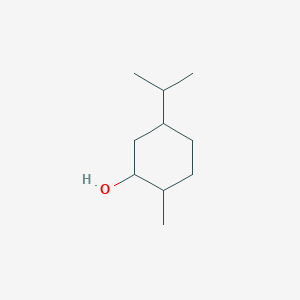
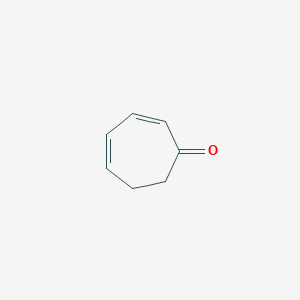
![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)
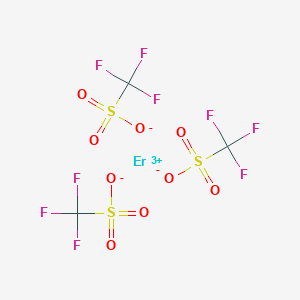
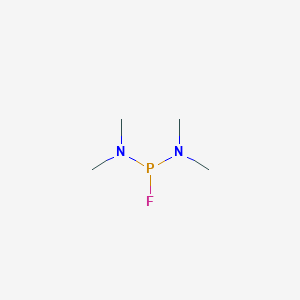
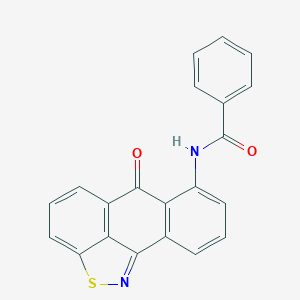
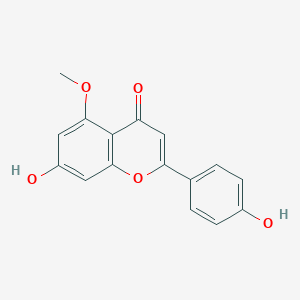

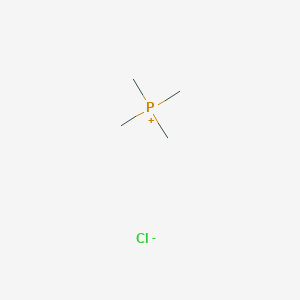
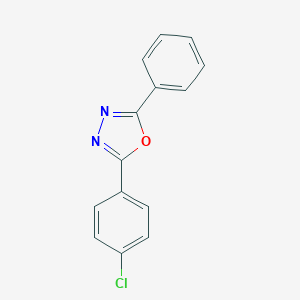
![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)

